2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by a bicyclic structure that incorporates both a pyrrolidine and a benzyl group, which contributes to its unique properties and potential applications in various scientific fields. The hydrochloride salt form is often utilized for its improved solubility and stability in pharmaceutical formulations.
The compound can be synthesized through various chemical reactions involving pyrrolidine and benzyl derivatives. Its specific applications may include use in medicinal chemistry, particularly in the development of novel therapeutic agents.
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is classified as an organic compound, specifically a nitrogen-containing heterocycle. It falls under the category of alkaloids due to its structural features and potential biological activity.
The synthesis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride typically involves the following steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere, and purification steps including recrystallization or chromatography to obtain high purity levels of the product.
The molecular structure of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride can be represented as follows:
The structure features a bicyclic framework with a nitrogen atom in the pyrrolidine ring and a benzyl substituent that enhances its lipophilicity.
The compound can participate in various chemical reactions typical for nitrogen-containing heterocycles:
Reactivity may depend on substituents on the benzyl group and the conditions under which reactions are performed. Careful control of reaction parameters is essential for optimizing yields.
Preliminary studies may suggest that similar compounds interact with receptors or transporters involved in neurotransmission, potentially leading to pharmacological effects such as modulation of mood or cognition.
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride has potential applications in:
This compound's unique structural features make it a candidate for further research into its biological activities and potential therapeutic applications.
Pyrrolopyridines represent a class of nitrogen-containing bicyclic heterocycles where a pyrrole ring is fused to a pyridine nucleus. Among the six possible structural isomers, the pyrrolo[3,4-c]pyridine system stands out due to its distinctive physicochemical properties and diverse pharmacological potential. This scaffold features a bridgehead nitrogen atom at position 4 of the pyridine ring, with fusion occurring between positions 3 and 4 of the pyrrole and positions 3 and 4 of the pyridine, creating a unique electron distribution pattern that influences molecular recognition processes. The non-aromatic octahydro-1H-pyrrolo[3,4-c]pyridine variant, characterized by complete saturation of both rings, offers enhanced conformational flexibility and reduced planarity compared to its aromatic counterparts. These properties facilitate improved interaction with three-dimensional binding pockets in biological targets, making it particularly valuable in central nervous system (CNS)-targeted drug design where membrane permeability is essential [1] [5].
Systematic nomenclature for pyrrolo[3,4-c]pyridine derivatives follows the fusion numbering system established by the International Union of Pure and Applied Chemistry (IUPAC). The parent aromatic system is designated as 1H-pyrrolo[3,4-c]pyridine, where the bridgehead nitrogen originates from the pyrrole ring. Reduction states are specified through prefixes: "2,3,3a,4,6,7-hexahydro-1H" indicates partial saturation, while "octahydro-1H" denotes complete saturation across all available bonds. The specific derivative 2-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride precisely describes the benzyl substituent at position 2 of the fully saturated bicyclic system, with hydrochloride salt formation at the tertiary amine nitrogen (position 7) [2] [7].
Structural classification encompasses several key categories:
Table 1: Comparative Structural Features of Pyrrolopyridine Isomers Relevant to Medicinal Chemistry
Isomer | Bridgehead Nitrogen Position | Common Biological Activities | Representative Drugs/Investigational Compounds |
---|---|---|---|
Pyrrolo[3,4-c]pyridine | Position 4 | Analgesic, antidiabetic, autotaxin inhibition | GPR119 agonists (e.g., compound 8a), Autotaxin inhibitors (WO2014139978A1) |
Pyrrolo[2,3-b]pyridine | Position 1 | Kinase inhibition (B-Raf, ATR), antiviral | Vemurafenib, Ceralasertib |
Pyrrolo[3,2-c]pyridine | Position 4 | Platelet aggregation inhibition, neuropeptide Y-1 receptor antagonism | Analogues of thienopyridine antiplatelet agents |
Pyrrolo[2,3-c]pyridine | Position 1 | Thrombin inhibition, dopamine D4 receptor antagonism | Dopamine D4 antagonists (e.g., compound 142) |
The medicinal exploration of pyrrolo[3,4-c]pyridine derivatives commenced with early investigations into simple 1,3-dione derivatives in the late 20th century. Initial synthetic efforts focused on unsubstituted or minimally substituted scaffolds, revealing modest analgesic and sedative properties. A significant breakthrough emerged in the 2000s with the discovery that piperazinyl-functionalized pyrrolo[3,4-c]pyridinediones exhibited potent analgesic activity, suggesting potential for central nervous system applications [2]. Concurrently, Da Settimo and colleagues pioneered the development of 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives as aldose reductase inhibitors, highlighting their potential for managing diabetic complications [1] [5].
The introduction of tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS 236406-56-7) represented a pivotal advancement in synthetic methodology. This Boc-protected building block enabled efficient nitrogen functionalization at position 2 while preserving the stereochemical integrity of the saturated bicyclic system. Its commercial availability catalyzed structure-activity relationship studies targeting diverse therapeutic areas [7]. A notable expansion occurred with the synthesis of tert-butyl 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate (CAS 1700330-18-2), which incorporated a halogen handle for further derivatization via cross-coupling reactions, significantly broadening accessible chemical space [4].
The 2020s witnessed sophisticated applications in metabolic disease and oncology. Yu and colleagues achieved a milestone with N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives acting as potent GPR119 agonists for type 2 diabetes management. Compound 8a (EC₅₀ = 0.016 µM) demonstrated exceptional in vitro potency and favorable pharmacokinetics, though plasma protein binding limited in vivo evaluation [1]. Parallel innovations emerged with octahydropyrrolo[3,4-c]pyrrole derivatives (structurally analogous to hexahydropyrrolo[3,4-c]pyridines) as autotaxin inhibitors (patent WO2014139978A1), targeting fibrotic diseases and cancer metastasis through lysophosphatidic acid pathway modulation [10].
The benzyl moiety at position 2 of octahydro-1H-pyrrolo[3,4-c]pyridine profoundly influences pharmacological properties through steric, electronic, and lipophilic effects. Benzyl substitution converts the pyrrolidine nitrogen from a potential hydrogen bond donor into a sterically shielded tertiary amine, significantly altering molecular interactions with biological targets. Comparative studies between unsubstituted, alkyl-substituted, and benzyl-substituted derivatives demonstrate that the benzyl group optimally balances target affinity, metabolic stability, and blood-brain barrier permeability [1] [10].
Table 2: Impact of Benzyl Modifications on Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
Benzyl Substituent Pattern | Biological Target | Key Structure-Activity Findings | Source |
---|---|---|---|
Unsubstituted benzyl | GPR119 | Baseline agonist activity (EC₅₀ ~0.1-1 µM); moderate metabolic stability | [1] |
4-Trifluoromethoxybenzyl | Autotaxin | Enhanced inhibitory potency (IC₅₀ <50 nM) and improved selectivity over related nucleotide pyrophosphatases | [10] |
3,5-Dichlorobenzyl | Autotaxin | Superior in vivo efficacy in fibrosis models; optimal lipophilicity (logP ~3.5) | [10] |
4-Fluorobenzyl | Aldose reductase | Increased enzyme affinity (Ki reduction >50%) compared to unsubstituted benzyl | [1] |
Heteroaromatic methylene | Central benzodiazepine receptor | Maintained receptor affinity while reducing sedative side effects | [2] |
The benzyl group's aromatic ring enables π-π stacking interactions with tyrosine, phenylalanine, or histidine residues in binding pockets. Strategic halogenation (e.g., 3,5-dichloro or 4-trifluoromethoxy substitution) further enhances binding through halogen bonding with carbonyl oxygens or electron-rich aromatic systems in protein targets. This is exemplified in autotaxin inhibitors where 3,5-dichlorobenzyl derivatives exhibited >10-fold potency increases over unsubstituted benzyl analogues due to complementary interactions with the hydrophobic channel adjacent to the catalytic site [10]. Additionally, benzyl substitution significantly modulates physicochemical parameters:
The hydrochloride salt form of 2-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine exemplifies rational physicochemical optimization. Protonation of the tertiary amine improves aqueous solubility by orders of magnitude (>100 mg/mL vs. <1 mg/mL for free base) while maintaining the advantageous stereochemistry and lipophilic balance imparted by the benzyl group. This salt formation facilitates formulation development and enhances oral bioavailability through improved dissolution characteristics [6] [7]. The structural synergy between the saturated pyrrolopyridine core, benzyl pharmacophore, and hydrochloride salt underpins the continued investigation of this chemotype for challenging therapeutic targets in neuroscience, oncology, and metabolic disease.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: